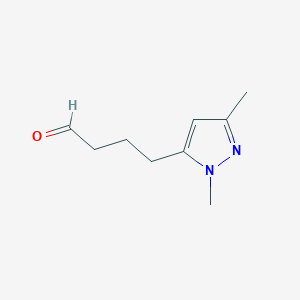

4-(1,3-Dimethyl-1h-pyrazol-5-yl)butanal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

4-(2,5-dimethylpyrazol-3-yl)butanal |

InChI |

InChI=1S/C9H14N2O/c1-8-7-9(11(2)10-8)5-3-4-6-12/h6-7H,3-5H2,1-2H3 |

InChI Key |

LOAWLIPHZJMYHT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1)CCCC=O)C |

Origin of Product |

United States |

Iii. Reactivity and Mechanistic Studies of 4 1,3 Dimethyl 1h Pyrazol 5 Yl Butanal

Reactions Involving the Aldehyde Moiety

The aldehyde functional group is a versatile center for a wide array of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon and the acidity of the α-protons.

The carbonyl carbon of the butanal side chain is susceptible to attack by various nucleophiles. These reactions are fundamental in carbon-carbon bond formation and the synthesis of more complex molecules.

Nucleophilic Addition: Grignard reagents and organolithium compounds are expected to react readily with the aldehyde to furnish secondary alcohols. For instance, the reaction with a Grignard reagent, such as methylmagnesium bromide, would yield 5-(1,3-dimethyl-1H-pyrazol-5-yl)-2-pentanol. Studies on other pyrazole (B372694) aldehydes have demonstrated the feasibility of such reactions. For example, 1-phenylpyrazol-4-ylmagnesium bromide has been shown to react with various aldehydes to produce the corresponding carbinols rsc.org. Similarly, treatment of pyrazole-3-carboxylic acid derivatives with methylmagnesium chloride has resulted in the formation of tertiary alcohols niscpr.res.in.

Condensation Reactions: The aldehyde is a prime candidate for condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) and ethyl cyanoacetate, in what is known as the Knoevenagel condensation wikipedia.org. These reactions are typically catalyzed by a weak base and lead to the formation of α,β-unsaturated products. For instance, the reaction of a pyrazole aldehyde with malononitrile in the presence of ammonium (B1175870) carbonate in an aqueous medium has been reported to be an efficient and green method for Knoevenagel condensation researchgate.net. The resulting product from 4-(1,3-dimethyl-1H-pyrazol-5-yl)butanal and malononitrile would be 2-(4-(1,3-dimethyl-1H-pyrazol-5-yl)butylidene)malononitrile. A similar reaction involves the tandem Knoevenagel condensation-Michael addition, where a pyrazolone (B3327878) can react with an aldehyde to form a bis-pyrazolone species nih.gov.

The Wittig reaction provides another important route for converting the aldehyde into an alkene organic-chemistry.orgmasterorganicchemistry.com. Reaction with a phosphorus ylide, such as triphenylphosphoranylidenemethane (Ph3P=CH2), would transform the butanal into 1-(1,3-dimethyl-1H-pyrazol-5-yl)-4-pentene. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide used.

| Reaction Type | Nucleophile/Reagent | Expected Product |

| Grignard Reaction | RMgX (e.g., CH3MgBr) | Secondary alcohol |

| Knoevenagel Condensation | CH2(CN)2 | α,β-Unsaturated dinitrile |

| Wittig Reaction | Ph3P=CHR | Alkene |

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of compounds.

Oxidation: A variety of oxidizing agents can be employed to convert the butanal to 4-(1,3-dimethyl-1H-pyrazol-5-yl)butanoic acid. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) are known to selectively oxidize primary alcohols to aldehydes, but under appropriate conditions, stronger oxidizing agents can convert aldehydes to carboxylic acids vedantu.comlibretexts.org. Manganese dioxide (MnO2) is another selective oxidizing agent, often used for allylic and benzylic alcohols, but it can also oxidize aldehydes embibe.comnih.gov. More general and robust methods for the oxidation of aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO4) or Jones reagent (CrO3 in sulfuric acid).

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, 4-(1,3-dimethyl-1H-pyrazol-5-yl)butanol, can be achieved with high efficiency using hydride reducing agents. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for this purpose pharmaguideline.comquora.comlibretexts.org. NaBH4 is a milder reagent and is often preferred for its compatibility with a wider range of functional groups, while LiAlH4 is a more powerful reducing agent that can also reduce other functional groups like esters and carboxylic acids quora.comchemistrysteps.com.

| Transformation | Reagent | Expected Product |

| Oxidation | KMnO4 or Jones Reagent | Carboxylic Acid |

| Reduction | NaBH4 or LiAlH4 | Primary Alcohol |

The presence of two reactive sites, the aldehyde group and the pyrazole ring, introduces the possibility of chemo- and regioselective reactions. In many cases, the high reactivity of the aldehyde group allows for selective transformations without affecting the pyrazole nucleus. For instance, the reduction of the aldehyde with NaBH4 is expected to proceed with high chemoselectivity, leaving the aromatic pyrazole ring intact.

Regioselectivity becomes a key consideration in reactions that could potentially involve both the aldehyde and the pyrazole ring. For example, in reactions with strong nucleophiles under forcing conditions, both addition to the carbonyl and reaction at the pyrazole ring could be possible. However, the inherent reactivity differences usually allow for selective reactions at the aldehyde under controlled conditions. The regioselectivity of reactions on the pyrazole ring itself is discussed in the following section.

Transformations of the Pyrazole Nucleus

The 1,3-dimethylpyrazole (B29720) ring is an electron-rich aromatic system, which dictates its reactivity towards electrophiles. Nucleophilic substitution on the pyrazole ring is generally more challenging and requires specific activation.

The pyrazole ring is known to undergo electrophilic aromatic substitution, with the C4 position being the most favored site for attack rrbdavc.orgpharmaguideline.com. This is due to the directing effects of the two nitrogen atoms, which create a region of higher electron density at this position.

Nitration: Nitration of 1,3-dimethyl-1H-pyrazole is expected to yield 1,3-dimethyl-4-nitro-1H-pyrazole. This reaction is typically carried out using a mixture of nitric acid and sulfuric acid. Studies on the nitration of N-methylpyrazole have shown that the reaction proceeds to give the 4-nitro product .

Halogenation: Halogenation, such as bromination or chlorination, is also predicted to occur at the C4 position. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly used for the halogenation of pyrazoles beilstein-archives.org. The presence of the alkyl side chain at the C5 position is not expected to significantly alter the regiochemical outcome of the electrophilic attack.

Sulfonation: Sulfonation of the pyrazole ring can be achieved using fuming sulfuric acid, leading to the formation of a sulfonic acid derivative at the C4 position.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions on pyrazoles are often more complex than on simple benzene derivatives. The Lewis acid catalysts used in these reactions can coordinate with the nitrogen atoms of the pyrazole ring, deactivating it towards electrophilic attack. However, under specific conditions and with appropriate catalysts, acylation and alkylation at the C4 position may be possible.

| EAS Reaction | Reagent | Expected Product (at C4) |

| Nitration | HNO3/H2SO4 | 4-Nitro derivative |

| Halogenation | NBS or NCS | 4-Halo derivative |

| Sulfonation | Fuming H2SO4 | 4-Sulfonic acid derivative |

Nucleophilic aromatic substitution (NAS) on the pyrazole ring is generally difficult due to the electron-rich nature of the heterocycle. Such reactions typically require the presence of a good leaving group (e.g., a halogen) and strong activation by electron-withdrawing groups on the ring. The 1,3-dimethyl-5-(4-oxobutyl)pyrazole system lacks strong electron-withdrawing groups directly attached to the ring, making direct nucleophilic substitution challenging.

However, if a halogen atom were present at the C5 position (or C3), nucleophilic substitution could be induced under certain conditions. The reactivity of halopyrazoles towards nucleophiles has been a subject of study. For instance, the preparation of 3/5-halogenopyrazoles often serves as a prelude to further functionalization via nucleophilic substitution or cross-coupling reactions researchgate.net. The introduction of a halogen at the C5 position could potentially be achieved through specific synthetic routes, which would then open up possibilities for reactions with various nucleophiles such as amines, alkoxides, and cyanides. Mechanistic studies suggest that these reactions can proceed through an SNAr mechanism, involving a Meisenheimer-like intermediate, especially when the ring is activated scholaris.ca.

Butanal Chain Reactivity and Stereochemical Considerations

The butanal side chain offers a rich landscape for chemical transformations characteristic of aliphatic aldehydes. The electrophilic carbonyl carbon is a target for nucleophiles, while the protons on the α-carbon (C-3 of the butanal chain) are acidic and can be removed by a base to form a nucleophilic enolate. The pyrazole ring, being electron-rich, can exert a modest electronic influence on the reactivity of the aldehyde group.

The four-carbon chain of the butanal moiety can be readily modified to either increase or decrease its length, providing synthetic routes to a variety of analogues.

Chain Elongation:

Wittig Reaction: This is a powerful method for converting aldehydes into alkenes, effectively elongating the carbon chain. wikipedia.orgmasterorganicchemistry.comlibretexts.org Reaction of this compound with a phosphorus ylide (Wittig reagent), such as Ph₃P=CHR, would replace the carbonyl oxygen with a =CHR group. The stereochemical outcome (E/Z isomerism) of the resulting alkene depends on the nature of the ylide used (stabilized ylides typically yield E-alkenes, while non-stabilized ylides favor Z-alkenes). organic-chemistry.org

Aldol (B89426) Addition and Condensation: In the presence of a base, the aldehyde can form an enolate that can then react with another molecule of aldehyde (a self-condensation) or a different carbonyl compound (a crossed condensation). wikipedia.org This reaction forms a new carbon-carbon bond, leading to a β-hydroxy aldehyde (aldol addition product), which may subsequently dehydrate under harsher conditions (heat or acid/base catalysis) to yield an α,β-unsaturated aldehyde (aldol condensation product). khanacademy.org

Grignard and Organolithium Reactions: Addition of organometallic reagents (e.g., R-MgBr or R-Li) to the carbonyl group results in the formation of a secondary alcohol after acidic workup, thereby adding the 'R' group to the carbon skeleton.

Chain Shortening:

Oxidative Cleavage: While less direct than elongation, chain shortening can be achieved through multi-step sequences. For example, the butanal could be converted to a longer α,β-unsaturated ester via a Horner-Wadsworth-Emmons reaction, followed by oxidative cleavage of the double bond (e.g., with ozone or KMnO₄) to yield a shorter-chain carboxylic acid, which could then be converted back to an aldehyde. More direct methods for one-carbon shortening of aliphatic aldehydes have also been developed, often proceeding through intermediates like β,γ-unsaturated α-nitrosulfones. researchgate.net

The starting compound, this compound, is achiral. However, many of the reactions involving the butanal chain can generate new stereocenters.

Formation of Chiral Centers: When a nucleophile adds to the carbonyl carbon, a new stereocenter is created if the nucleophile is not hydrogen. For example, reaction with a Grignard reagent (RMgX, where R is not a propyl group) will produce a chiral secondary alcohol as a racemic mixture of (R) and (S) enantiomers, because the planar carbonyl group can be attacked from either face with equal probability. libretexts.orgfiveable.me

Diastereoselectivity: If a new stereocenter is formed in a molecule that already contains one, diastereomers will be produced. For instance, an aldol reaction involving the enolate of this compound and a different chiral aldehyde would result in the formation of diastereomeric β-hydroxy aldehydes. The ratio of these diastereomers would depend on the facial selectivity of the nucleophilic attack on the aldehyde, which can be influenced by steric hindrance and the specific reaction conditions (e.g., the nature of the base and solvent).

The stereochemistry of these newly formed centers can, in turn, influence the reactivity and selectivity of subsequent transformations, particularly in intramolecular reactions where the spatial arrangement of atoms is critical.

Reaction Mechanism Elucidation Research

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and optimizing conditions. Research in this area would focus on identifying key intermediates and measuring reaction kinetics.

The elucidation of a reaction mechanism often hinges on the detection and characterization of transient intermediates.

Enolate Intermediates: In base-catalyzed reactions at the α-carbon, such as the aldol condensation, the key intermediate is the enolate anion. The formation of this intermediate could be confirmed indirectly by deuterium exchange experiments. If the reaction is run in the presence of a deuterated solvent like D₂O, the α-protons will be replaced by deuterium, a process that can be monitored by ¹H NMR spectroscopy or mass spectrometry.

Aldol Addition Intermediates: The initial β-hydroxy aldehyde formed in an aldol reaction is an isolable intermediate. Under carefully controlled, mild conditions (e.g., low temperature), this addition product can be trapped and characterized before it dehydrates to the condensation product. Spectroscopic methods such as ¹H NMR can be used to identify the characteristic signals of the alcohol and aldehyde protons and the diastereotopic protons of the adjacent methylene group. researchgate.net

Wittig Reaction Intermediates: The mechanism of the Wittig reaction involves a key four-membered ring intermediate called an oxaphosphetane. libretexts.orgpitt.edu While typically short-lived, low-temperature NMR studies on analogous systems have allowed for the direct observation of such intermediates, confirming their role in the pathway from reactants to the final alkene and triphenylphosphine (B44618) oxide products.

Kinetic studies provide quantitative data on how reaction rates are affected by variables such as concentration, temperature, and catalysts. ncert.nic.in This information is vital for understanding the reaction mechanism and optimizing synthetic protocols.

Rate Law Determination: For a reaction such as the base-catalyzed self-condensation of this compound, the rate law would likely be determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like UV-Vis spectroscopy (monitoring the conjugated system of the condensation product) or gas chromatography. By varying the initial concentrations of the aldehyde and the base catalyst, the order of the reaction with respect to each component can be determined.

Activation Parameters: By conducting the reaction at different temperatures, the Arrhenius equation can be used to calculate the activation energy (Ea), providing insight into the energy barrier of the rate-determining step.

Kinetic Isotope Effect (KIE): The KIE can be a powerful tool for probing the mechanism. For example, by comparing the rate of an aldol reaction using the standard aldehyde versus one that is deuterated at the α-position, a primary kinetic isotope effect (kH/kD > 1) would provide strong evidence that the cleavage of the α-C-H bond is involved in the rate-determining step of the reaction. acs.org

| Parameter | Variable | Hypothetical Observation | Mechanistic Implication |

|---|---|---|---|

| Reaction Order | [Aldehyde] | Second Order | Two molecules of aldehyde are involved in the rate-determining step (one as enolate, one as electrophile). |

| Reaction Order | [Base] | First Order | One molecule of base is involved in the rate-determining step (likely the deprotonation step). |

| Activation Energy (Ea) | Temperature | 80-100 kJ/mol | Typical range for C-C bond formation, indicating a significant energy barrier. |

| Kinetic Isotope Effect (kH/kD) | α-Deuteration | ~5-7 | Indicates that α-proton abstraction is the rate-determining step of the reaction. acs.org |

Iv. Computational and Theoretical Investigations of 4 1,3 Dimethyl 1h Pyrazol 5 Yl Butanal

Quantum Chemical Calculations of Electronic Structure

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal, the HOMO is expected to be localized primarily on the electron-rich 1,3-dimethylpyrazole (B29720) ring, while the LUMO would likely have significant contributions from the π* orbital of the carbonyl group in the butanal chain. This distribution suggests the pyrazole (B372694) ring is the primary site for electrophilic attack, whereas the carbonyl carbon is susceptible to nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Properties for a Pyrazole Aldehyde Derivative Calculated using DFT/B3LYP methods, based on typical values for analogous compounds.

| Parameter | Value (eV) | Description |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.7 | Indicator of chemical reactivity and stability |

The distribution of electron density within a molecule is a primary determinant of its chemical behavior. Molecular Electrostatic Potential (MEP) maps are often used to visualize this distribution, identifying electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers). asrjetsjournal.org For this compound, the MEP would likely show a negative potential around the N2 atom of the pyrazole ring and the oxygen atom of the carbonyl group, indicating these are sites prone to electrophilic attack or hydrogen bond acceptance. Conversely, a positive potential would be expected around the carbonyl carbon and the hydrogens of the methyl groups.

Table 2: Predicted Global Reactivity Descriptors for this compound Values are illustrative and based on calculations for similar pyrazole derivatives. asrjetsjournal.org

| Descriptor | Symbol | Formula | Predicted Value | Interpretation |

| Ionization Potential | IP | -EHOMO | 6.5 eV | Energy required to remove an electron |

| Electron Affinity | EA | -ELUMO | 1.8 eV | Energy released when an electron is added |

| Electronegativity | χ | (IP+EA)/2 | 4.15 eV | Tendency to attract electrons |

| Chemical Hardness | η | (IP-EA)/2 | 2.35 eV | Resistance to change in electron distribution |

| Electrophilicity Index | ω | χ²/(2η) | 3.67 eV | Capacity to accept electrons |

Molecular Modeling and Conformational Analysis

The flexible butanal side chain of this compound allows for multiple spatial arrangements or conformations. Molecular modeling and conformational analysis are used to identify the most stable (lowest energy) conformations and to understand the energy barriers between them. eurasianjournals.combohrium.com

In a solid or aggregated state, molecules of this compound will interact with each other. While lacking a strong hydrogen bond donor like an N-H group, it can act as a hydrogen bond acceptor at the N2 nitrogen and the carbonyl oxygen. nih.gov Therefore, weak C-H···N and C-H···O hydrogen bonds are likely to be significant intermolecular forces. Furthermore, π-π stacking interactions between the aromatic pyrazole rings could play a role in the crystal packing and stabilization of aggregates. bohrium.com Hirshfeld surface analysis is a computational technique that can be used to visualize and quantify these types of intermolecular contacts. kfupm.edu.sa

Reaction Pathway Prediction and Energetics

Computational chemistry can be employed to model potential reaction pathways, calculate activation energies, and predict the thermodynamics of chemical transformations. mdpi.comresearchgate.net For this compound, several reaction types can be envisaged.

The aldehyde functional group is a key reactive site. It can undergo:

Nucleophilic addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The energetics of this process can be modeled to predict product favorability.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanoic acid.

Reduction: The aldehyde can be reduced to the primary alcohol, 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-1-ol.

The pyrazole ring is generally stable but can undergo electrophilic substitution. However, in this molecule, the C4 position is substituted with the butanal chain, and the other ring carbons (C3 and C5) are also substituted. Therefore, reactions involving the ring would require more forcing conditions. Theoretical calculations can help determine the relative activation barriers for reactions at the side chain versus the ring, confirming that the aldehyde group is the more likely site of chemical transformation under typical conditions.

Transition State Characterization

There is no available research that specifically characterizes the transition states for reactions involving this compound. Transition state analysis is a critical component of computational chemistry for elucidating reaction mechanisms, involving the identification of the highest energy point along a reaction coordinate. researchgate.net While theoretical studies on other pyrazole derivatives may exist, the unique substitution pattern of this compound means that such data cannot be directly extrapolated.

Energy Profile Determination for Key Transformations

No studies detailing the energy profiles for key chemical transformations of this compound have been published. Determining an energy profile involves mapping the energy changes that occur as reactants are converted into products, including the identification of intermediates and transition states. researchgate.netresearchgate.net This information is fundamental for understanding reaction kinetics and thermodynamics. The absence of such data for this specific compound prevents a detailed discussion of its reaction pathways from a computational standpoint.

Spectroscopic Property Prediction from Theoretical Models

While theoretical models are frequently used to predict spectroscopic properties (such as IR, UV-Vis, ¹H-NMR, and ¹³C-NMR) for novel pyrazole derivatives to correlate with experimental data, no such predictions have been published specifically for this compound. rsc.orgnih.govresearchgate.net Such computational studies help in the structural elucidation of newly synthesized compounds and in understanding their electronic transitions. bohrium.com Without dedicated research on this molecule, a table of theoretically predicted spectroscopic data cannot be generated.

V. Advanced Spectroscopic and Analytical Research Methodologies for Pyrazolyl Butanal Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules, including heterocyclic compounds like pyrazole (B372694) derivatives. ipb.ptresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule.

The complete structural assignment of 4-(1,3-Dimethyl-1h-pyrazol-5-yl)butanal is achieved through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. nih.govunifi.it

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals are expected for the aldehydic proton, the methylene (B1212753) groups of the butanal chain, the pyrazole ring proton, and the two methyl groups attached to the pyrazole ring. The aldehydic proton (CHO) is characteristically found at a highly deshielded chemical shift (δ 9.5-10.0 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include the aldehydic carbonyl carbon (δ > 190 ppm), the carbons of the pyrazole ring, the aliphatic carbons of the butanal chain, and the carbons of the two methyl groups. cdnsciencepub.com

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the molecular structure by establishing connectivity between atoms. wikipedia.orgharvard.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically over two to three bonds. It would be used to map the sequence of the protons along the butanal side chain (CHO-CH₂-CH₂-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). unifi.it It allows for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). unifi.it HMBC is vital for connecting the butanal side chain to the pyrazole ring, for instance, by showing a correlation between the methylene protons adjacent to the ring and the C5 carbon of the pyrazole. It also confirms the positions of the methyl groups on the ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound in CDCl₃.

| Position | Atom Type | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1' | CH | ~9.7 (t) | ~202.0 | H2', H3' |

| 2' | CH₂ | ~2.5 (dt) | ~43.5 | C1', C3', C4' |

| 3' | CH₂ | ~1.8 (quint) | ~21.0 | C1', C2', C4', C5-pz |

| 4' | CH₂ | ~2.6 (t) | ~25.0 | C2', C3', C5-pz, C4-pz |

| 1-N-CH₃ | CH₃ | ~3.8 (s) | ~36.0 | C5-pz, C3-pz |

| 3-C-CH₃ | CH₃ | ~2.2 (s) | ~13.0 | C3-pz, C4-pz |

| 4-pz | CH | ~5.9 (s) | ~105.0 | C3-pz, C5-pz, 3-C-CH₃, C4' |

| 3-pz | C | - | ~150.0 | - |

| 5-pz | C | - | ~142.0 | - |

Dynamic NMR (DNMR) spectroscopy is a powerful technique for investigating the conformational dynamics of molecules, such as restricted bond rotation or ring inversion, with energy barriers in the range of approximately 4.5–23 kcal/mol. unibas.it For this compound, the flexible butanal side chain possesses several single bonds (C-C and C-N) around which rotation can occur.

By recording NMR spectra over a range of temperatures, it is possible to study the conformational exchange dynamics. At high temperatures, rapid rotation around the single bonds would lead to time-averaged, sharp NMR signals. As the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is sufficiently high, this can lead to the observation of signal broadening, followed by coalescence, and eventual decoalescence into separate signals for each distinct conformer at very low temperatures. unibas.it Analysis of the line shapes at different temperatures allows for the calculation of the rate constants for the exchange process and the determination of the activation energy (ΔG‡) for the conformational change. This provides valuable insight into the conformational preferences and flexibility of the molecule in solution. copernicus.org

Mass Spectrometry (MS) Applications in Structural Characterization

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. jocpr.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass of the molecular ion with high precision (typically to within 5 ppm). mdpi.comrsc.org This accuracy allows for the calculation of the elemental composition and the unambiguous determination of the molecular formula. For this compound (C₉H₁₄N₂O), HRMS would confirm this exact formula, distinguishing it from any other isomers or compounds with the same nominal mass.

In techniques like electron impact (EI) mass spectrometry, the molecular ion is imparted with high energy, causing it to fragment in predictable ways. The resulting fragmentation pattern serves as a molecular fingerprint and provides strong evidence for the compound's structure. researchgate.netrsc.org The fragmentation of pyrazoles often involves cleavage of the N-N bond and subsequent rearrangements. rsc.orgresearchgate.net Aldehydes typically undergo characteristic α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org

For this compound, key fragmentation pathways would include:

α-cleavage: Loss of a hydrogen radical (M-1) or a propyl radical (M-43) from the butanal chain.

McLafferty Rearrangement: A characteristic fragmentation for aldehydes with a γ-hydrogen, leading to the loss of a neutral propene molecule (C₃H₆, mass 42) and the formation of a radical cation at m/z 124.

Pyrazole Ring Fragmentation: Cleavage of the pyrazole ring, potentially leading to the loss of N₂H₂ or related fragments. researchgate.net A prominent fragment would likely be the 1,3-dimethyl-5-methylenepyrazole cation (m/z 123) formed by cleavage of the Cβ-Cγ bond of the side chain.

Table 2: Predicted Key Fragments in the EI-Mass Spectrum of this compound.

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 166 | [C₉H₁₄N₂O]⁺˙ (Molecular Ion) | - |

| 124 | [C₆H₈N₂O]⁺˙ | McLafferty Rearrangement (loss of C₃H₆) |

| 123 | [C₇H₁₁N₂]⁺ | Cleavage of Cβ-Cγ bond (loss of CH₂CHO) |

| 110 | [C₆H₁₀N₂]⁺˙ (Dimethylpyrazole radical cation) | Cleavage of Cα-Cβ bond (loss of C₄H₆O) |

| 95 | [C₅H₇N₂]⁺ | Fragment from pyrazole ring cleavage |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | α-cleavage (propyl cation or acetyl cation) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Research

Vibrational and electronic spectroscopy provide complementary information for structural analysis, primarily by identifying functional groups and conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies. For this compound, the most prominent absorption would be the strong C=O stretching band of the aldehyde group, typically appearing around 1720-1740 cm⁻¹. Other key absorptions would include the C-H stretch of the aldehyde at ~2720 and ~2820 cm⁻¹, C=N and C=C stretching vibrations from the pyrazole ring in the 1500-1650 cm⁻¹ region, and C-H stretching from the alkyl and methyl groups around 2850-3000 cm⁻¹. nih.govmdpi.com

Table 3: Characteristic IR Absorption Frequencies for this compound.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2960-2850 | C-H Stretch | Alkyl (CH₃, CH₂) |

| ~2820, ~2720 | C-H Stretch | Aldehyde (CHO) |

| ~1725 | C=O Stretch | Aldehyde (CHO) |

| 1650-1500 | C=C and C=N Stretch | Pyrazole Ring |

| 1470-1370 | C-H Bend | Alkyl (CH₃, CH₂) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. The pyrazole ring acts as a chromophore. The UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or hexane (B92381) would be expected to show absorption bands corresponding to π → π* transitions within the conjugated system of the pyrazole ring. researchgate.net These are typically observed in the range of 200-250 nm for simple pyrazole derivatives. nih.govmdpi.com The aldehyde group also contains a chromophore (C=O), which can exhibit a weak n → π* transition at longer wavelengths (>280 nm), although this is often of low intensity.

Vibrational Analysis of Functional Groups

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, provides invaluable information regarding the functional groups present in a molecule. semanticscholar.orgrsc.org For "this compound," the analysis focuses on identifying the characteristic vibrational frequencies associated with the aldehyde group, the pyrazole ring, and the alkyl chain.

The aldehyde functional group is distinguished by a strong C=O stretching vibration, typically observed in the range of 1740–1660 cm⁻¹. mdpi.com The C-H bond of the aldehyde group also exhibits a characteristic stretching vibration. The pyrazole ring itself presents a complex vibrational spectrum with characteristic C=N, C=C, and N-N stretching modes. Aromatic C-H stretching vibrations are generally observed in the 3080–3010 cm⁻¹ region. mdpi.com The various C-C stretching and bending vibrations within the pyrazole ring and the butyl chain contribute to the fingerprint region of the spectrum, providing a unique pattern for the compound. mdpi.com

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O Stretch | 1740 - 1660 |

| Aldehyde | C-H Stretch | 2850 - 2750 |

| Pyrazole Ring | C=N Stretch | 1650 - 1590 |

| Pyrazole Ring / Aromatic | C=C Stretch | 1600 - 1450 |

| Alkyl / Aromatic | C-H Stretch | 3100 - 2850 |

Electronic Transitions and Chromophoric Behavior

UV-Visible spectroscopy is employed to study the electronic transitions within the molecule, providing insight into its chromophoric behavior. The pyrazole ring, being an aromatic heterocycle, is the primary chromophore in "this compound". The electronic spectrum is generally characterized by intense absorption bands in the UV region.

These absorptions are primarily due to π→π* transitions within the conjugated system of the pyrazole ring. nih.govresearchgate.net The aldehyde group also contributes to the electronic spectrum through a weaker n→π* transition, which involves the non-bonding electrons of the oxygen atom. The position and intensity of these absorption maxima can be influenced by the solvent polarity and the substitution pattern on the pyrazole ring. nih.gov For pyrazole itself, a strong π→π* transition is observed around 203-205 nm. nih.govresearchgate.net The presence of the alkyl and aldehyde substituents on the dimethyl-pyrazole ring would be expected to cause a bathochromic (red) shift in these transitions.

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π→π | Pyrazole Ring | 200 - 250 | High |

| n→π | Aldehyde (C=O) | 270 - 300 | Low |

Chromatographic Methods in Research and Purification

Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of pyrazole derivatives like "this compound".

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of synthesized pyrazole compounds. researcher.life Reversed-phase HPLC (RP-HPLC) is commonly utilized, employing a nonpolar stationary phase (such as C18) and a polar mobile phase. ijcpa.in The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape. ijcpa.in Detection is typically achieved using a UV detector set at a wavelength where the pyrazole chromophore absorbs strongly. ijcpa.in This method allows for the quantification of the main compound and the detection of any impurities, making it essential for quality control in research and synthesis. researcher.life

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150mm x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210-250 nm |

| Column Temperature | 25 ± 2ºC |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" may have sufficient volatility for GC analysis, derivatization is sometimes employed to improve its chromatographic properties and prevent degradation. For instance, the aldehyde group can be converted to a more stable oxime or hydrazone derivative. In GC-MS, the separated components are ionized and fragmented, yielding a unique mass spectrum that acts as a molecular fingerprint, allowing for definitive identification. chemmethod.com

| Fragment Type | Potential Origin |

|---|---|

| Molecular Ion (M⁺) | Intact ionized molecule |

| [M-CHO]⁺ | Loss of the formyl group |

| [M-C₄H₇O]⁺ | Cleavage of the butanal side chain |

| Dimethyl-pyrazole fragment | Fragmentation of the heterocyclic ring |

Vi. Derivatization and Analog Development Research of 4 1,3 Dimethyl 1h Pyrazol 5 Yl Butanal

Functionalization of the Aldehyde Group

The aldehyde group is a versatile functional handle for derivatization due to the electrophilicity of its carbonyl carbon and the acidity of its α-protons. This allows for nucleophilic addition, oxidation, reduction, and olefination reactions, leading to a wide variety of derivatives.

Formation of Imines, Oximes, and Hydrazones

The condensation reaction between the aldehyde group of 4-(1,3-dimethyl-1H-pyrazol-5-yl)butanal and primary amines or their derivatives is a straightforward method for creating new analogs with a carbon-nitrogen double bond. These reactions are typically acid-catalyzed and proceed via a hemiaminal intermediate, followed by dehydration. masterorganicchemistry.com

Imines (Schiff Bases): Reaction with primary alkyl or aryl amines (R-NH₂) yields the corresponding N-substituted imines. These reactions are fundamental in the synthesis of various heterocyclic systems and are often used as intermediates in multicomponent reactions. peerj.comnih.gov

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. masterorganicchemistry.com Pyrazole-4-carbaldehyde oximes have been synthesized and studied, indicating the feasibility of this transformation. researchgate.netmdpi.comnih.gov

Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) affords hydrazones. bohrium.com This reaction is robust and has been used to prepare various hydrazone-incorporated pyrazoles.

| Derivative Type | Reactant | General Product Structure | Resulting Functional Group |

|---|---|---|---|

| Imine (Schiff Base) | Primary Amine (R-NH₂) |  | C=N-R |

| Oxime | Hydroxylamine (NH₂OH) |  | C=N-OH |

| Hydrazone | Hydrazine (R-NH-NH₂) |  | C=N-NH-R |

Conversion to Carboxylic Acids, Esters, and Amides

The aldehyde functionality can be readily oxidized to a carboxylic acid, which serves as a key intermediate for the synthesis of esters and amides.

Carboxylic Acids: Oxidation of the butanal moiety to butanoic acid can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or milder reagents like Tollens' reagent to avoid affecting the pyrazole (B372694) ring. The oxidation of pyrazole-4-carbaldehydes to their corresponding carboxylic acids is a well-established procedure. umich.eduresearchgate.net

Esters: The resulting 4-(1,3-dimethyl-1H-pyrazol-5-yl)butanoic acid can be converted to its corresponding esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by first converting the acid to an acyl chloride followed by reaction with an alcohol. researchgate.netdergipark.org.tr

Amides: Amides can be synthesized from the carboxylic acid by reaction with an amine using a coupling agent (e.g., DCC, EDC) or by converting the acid to an acyl chloride and subsequently reacting it with an amine. An alternative, more direct route involves the oxidative amidation of the aldehyde with an azole in the presence of an oxidant. researchgate.netciac.jl.cn

| Derivative Type | Key Intermediate | Typical Reagents | General Product Structure |

|---|---|---|---|

| Carboxylic Acid | Aldehyde | KMnO₄, CrO₃/H₂SO₄ |  |

| Ester | Carboxylic Acid | R-OH, H⁺ (Fischer) |  |

| Amide | Carboxylic Acid | R₂NH, Coupling Agent |  |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful tool for converting the carbonyl group into a carbon-carbon double bond, enabling chain extension and the introduction of diverse substituents.

Wittig Reaction: This reaction involves the use of a phosphonium (B103445) ylide (a Wittig reagent) to convert the aldehyde into an alkene. The stereochemical outcome depends on the nature of the ylide. Non-stabilized ylides typically yield (Z)-alkenes, while stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes. wikipedia.orgjk-sci.commasterorganicchemistry.com The Wittig reaction is widely used in the synthesis of heterocyclic compounds. oup.com

Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction uses phosphonate (B1237965) carbanions, which are generally more nucleophilic than the corresponding Wittig reagents. This reaction almost exclusively produces the thermodynamically more stable (E)-alkene. The water-soluble phosphate (B84403) byproduct of the HWE reaction simplifies product purification compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction.

| Reaction | Reagent | Key Intermediate | Predominant Product Stereochemistry | General Product Structure |

|---|---|---|---|---|

| Wittig (Non-stabilized) | Ph₃P=CHR | Phosphonium Ylide | (Z)-Alkene |  |

| Wittig (Stabilized) / HWE | Ph₃P=CH-EWG or (RO)₂P(O)CH⁻-EWG | Stabilized Ylide / Phosphonate Carbanion | (E)-Alkene |

Modifications of the Pyrazole Ring

The pyrazole ring itself is a key pharmacophore that can be modified to tune the electronic and steric properties of the molecule. Although the starting compound has substitutions at the N1, C3, and C5 positions, further modifications are possible at the N2 and C4 positions.

N-Alkylation and N-Acylation Strategies

While the N1 position of this compound is already occupied by a methyl group, the N2 nitrogen atom retains a lone pair of electrons and can act as a nucleophile.

N-Alkylation (Quaternization): Reaction with alkylating agents, such as alkyl halides (e.g., methyl iodide) or dialkyl sulfates, leads to the formation of a quaternary pyrazolium (B1228807) salt. researchgate.net This process, known as quaternization, introduces a permanent positive charge to the pyrazole ring, significantly altering the molecule's polarity and biological properties. The reaction is typically performed by heating the N-substituted pyrazole with an alkyl halide. researchgate.netgoogle.com

N-Acylation: Similarly, reaction with acylating agents like acyl chlorides or anhydrides would result in the formation of an N-acyl pyrazolium salt.

| Modification | Reagent Type | Example Reagent | Product Type | General Product Structure |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | R-X (e.g., CH₃I) | Quaternary Pyrazolium Salt |  |

| N-Acylation | Acyl Halide | RCOCl | N-Acyl Pyrazolium Salt |  |

Substitution at Pyrazole Ring Positions (C3, C4, C5)

With the C3 and C5 positions occupied, the C4 position is the primary site for electrophilic substitution on the pyrazole ring. The pyrazole ring is considered π-excessive, making it reactive towards electrophiles, particularly at the C4 position. chim.it

Halogenation: The C4 position can be readily halogenated using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or molecular halogens. researchgate.netresearchgate.netbeilstein-archives.orgacs.org These reactions are often high-yielding and proceed under mild conditions.

Nitration: Nitration at the C4 position can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640). cdnsciencepub.comnih.govsemanticscholar.orgmdpi.com The reaction conditions can influence the regioselectivity, but C4 is the most common site for nitration in 1-substituted pyrazoles. acs.org

Acylation: Friedel-Crafts acylation can introduce an acyl group at the C4 position, typically using an acyl chloride or anhydride with a Lewis acid catalyst. However, direct acylation can also be achieved under strong acid catalysis.

| Reaction | Reagent | Product | General Product Structure |

|---|---|---|---|

| Halogenation | NBS, NCS, I₂ | 4-Halo derivative |  |

| Nitration | HNO₃/H₂SO₄ | 4-Nitro derivative |  |

| Acylation | RCOCl/AlCl₃ | 4-Acyl derivative |  |

Halogenation and Metalation Chemistry

The pyrazole ring of this compound is susceptible to electrophilic substitution reactions, including halogenation. The C4 position of the pyrazole ring is the most reactive site for such substitutions. While direct halogenation of the butanal side chain is less common, reactions targeting the pyrazole ring can indirectly influence the reactivity of the side chain.

Research on related pyrazole compounds has demonstrated that various reagents can be employed for halogenation. For instance, N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), are effective reagents for the halogenation of pyrazoles, often proceeding under mild conditions. The choice of solvent can influence the reaction's efficiency and selectivity.

Metalation of the pyrazole ring, followed by quenching with an electrophile, offers another avenue for functionalization. Deprotonation at the C4 position can be achieved using strong bases, and the resulting organometallic intermediate can react with various electrophiles to introduce a wide range of substituents.

Table 1: Examples of Halogenation and Metalation Reactions on Pyrazole Scaffolds

| Reaction Type | Reagent/Conditions | Position of Functionalization | Product Type |

| Bromination | NBS, Acetonitrile (B52724) | C4 of Pyrazole | 4-Bromopyrazole derivative |

| Chlorination | NCS, Dichloromethane | C4 of Pyrazole | 4-Chloropyrazole derivative |

| Metalation | n-BuLi, THF, -78 °C | C4 of Pyrazole | 4-Lithiated pyrazole intermediate |

| Silylation | 4-Lithiated pyrazole, TMSCl | C4 of Pyrazole | 4-Trimethylsilylpyrazole derivative |

This table presents generalized reactions on pyrazole scaffolds and may not represent direct reactions on this compound due to limited specific literature.

Substitutions on the Butanal Chain

The butanal side chain of this compound provides a rich platform for a variety of chemical transformations, allowing for the introduction of diverse functional groups and structural motifs.

The aldehyde functionality of the butanal chain is a key site for the introduction of heteroatoms. Nucleophilic addition reactions to the carbonyl group can introduce oxygen, nitrogen, and sulfur-containing moieties. For example, reduction of the aldehyde yields the corresponding primary alcohol. Reductive amination with primary or secondary amines, in the presence of a reducing agent like sodium cyanoborohydride, leads to the formation of secondary or tertiary amines, respectively. The reaction with thiols can result in the formation of thioacetals.

Table 2: Introduction of Heteroatoms to the Butanal Chain

| Reaction Type | Reagent/Conditions | Functional Group Introduced | Product |

| Reduction | NaBH4, Methanol | Hydroxyl (-OH) | 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butan-1-ol |

| Reductive Amination | R-NH2, NaBH3CN | Secondary Amine (-NHR) | N-Alkyl-4-(1,3-dimethyl-1H-pyrazol-5-yl)butan-1-amine |

| Thioacetalization | R-SH, Acid catalyst | Thioacetal | 2-(4-(1,3-Dimethyl-1H-pyrazol-5-yl)propyl)-1,3-dithiolane |

This table illustrates potential reactions based on the known reactivity of aldehydes.

The butanal chain can be modified to introduce branching or to form cyclic structures. Aldol (B89426) condensation reactions, for instance, can be utilized to create carbon-carbon bonds at the alpha-position to the carbonyl group, leading to branched structures. Intramolecular cyclization reactions can also be envisioned, depending on the functional groups present on the butanal chain. For example, if a nucleophilic group is introduced at the γ- or δ-position of the chain, it could potentially undergo an intramolecular reaction with the aldehyde to form a cyclic ether or lactam.

Synthesis of Fused Heterocyclic Systems Containing the Pyrazolyl Moiety

The aldehyde functionality of this compound is a versatile handle for the construction of fused heterocyclic systems. Condensation reactions with various binucleophiles can lead to the formation of a wide array of fused rings, significantly expanding the chemical space of pyrazole-containing compounds.

For instance, reaction with hydrazines can yield pyrazolo-fused pyridazines. Similarly, condensation with β-ketoesters or malononitrile (B47326) derivatives can lead to the formation of pyrazolo[3,4-b]pyridines. The specific reaction conditions and the nature of the binucleophile determine the structure of the resulting fused heterocyclic system. These fused systems are of significant interest in medicinal chemistry as they often exhibit unique biological activities.

Table 3: Synthesis of Fused Heterocyclic Systems

| Binucleophile | Fused Ring System | Potential Product Class |

| Hydrazine | Pyridazine | Pyrazolo[3,4-d]pyridazines |

| Amidines | Pyrimidine | Pyrazolo[3,4-d]pyrimidines |

| β-Ketoesters | Pyridine | Pyrazolo[3,4-b]pyridines |

| Malononitrile | Pyridine | 2-Amino-3-cyanopyrazolo[3,4-b]pyridines |

This table outlines potential cyclization reactions based on the reactivity of aldehydes with various binucleophiles.

Vii. Role As a Key Intermediate in Complex Organic Synthesis

Precursor in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing the essential parts of all starting materials, are a cornerstone of modern synthetic chemistry. nih.govub.edurug.nlmdpi.com Pyrazole (B372694) aldehydes, analogous in reactivity to 4-(1,3-Dimethyl-1h-pyrazol-5-yl)butanal, have been extensively utilized as key components in various MCRs to generate a diverse array of heterocyclic compounds. nih.gov

The aldehyde functionality of this compound allows it to readily participate in reactions such as the Biginelli, Hantzsch, and Ugi reactions, leading to the formation of complex molecules with embedded pyrazole moieties. For instance, in a typical MCR, the pyrazolyl butanal can react with a β-ketoester and urea or thiourea to yield dihydropyrimidinones, or with an amine, a carboxylic acid, and an isocyanide to form Ugi adducts. These reactions are highly atom-economical and often proceed with high efficiency and stereoselectivity. nih.govrug.nl

The products of these MCRs, incorporating the 1,3-dimethyl-pyrazolyl butanyl fragment, are of significant interest in medicinal chemistry and materials science due to the well-documented biological activities and unique photophysical properties associated with pyrazole-containing compounds.

Table 1: Illustrative Multi-Component Reactions Involving Pyrazole Aldehydes

| MCR Type | Reactants | Product Class | Potential Application |

|---|---|---|---|

| Biginelli-like | Pyrazole aldehyde, β-dicarbonyl compound, Urea/Thiourea | Dihydropyrimidinone/thione | Pharmaceutical scaffolds |

| Hantzsch-like | Pyrazole aldehyde, β-ketoester (2 equiv.), Ammonia | Dihydropyridine | Calcium channel blockers |

| Ugi-type | Pyrazole aldehyde, Amine, Carboxylic acid, Isocyanide | α-Acylamino carboxamide | Peptide mimetics, Drug discovery |

Building Block for Advanced Molecular Architectures

Beyond its utility in MCRs, this compound serves as a fundamental building block for the construction of more elaborate and advanced molecular architectures. The pyrazole core is a privileged scaffold in medicinal chemistry, and its incorporation into larger molecules can impart desirable pharmacological properties.

The aldehyde group can be transformed into a wide range of other functional groups, such as alcohols, amines, carboxylic acids, and alkenes. These transformations open up avenues for subsequent reactions, allowing for the stepwise assembly of complex structures. For example, the butanal side chain can be extended or cyclized to form novel heterocyclic systems fused to the pyrazole ring. The resulting polycyclic aromatic systems often exhibit interesting electronic and photophysical properties, making them candidates for applications in organic electronics and sensor technology.

Furthermore, the nitrogen atoms of the pyrazole ring can act as ligands for metal coordination, enabling the synthesis of metal-organic frameworks (MOFs) and coordination polymers. The specific substitution pattern of the dimethyl-pyrazole ring can be used to fine-tune the steric and electronic properties of these materials.

Chiral Pool Synthesis Utilizing Pyrazolyl Butanal Precursors

Chiral pool synthesis is a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. While this compound itself is achiral, it can be a key precursor in synthetic routes that introduce chirality.

The aldehyde functionality can be reacted with chiral nucleophiles or chiral catalysts to generate stereocenters with high enantiomeric excess. For instance, asymmetric aldol (B89426) or Henry reactions with the pyrazolyl butanal can establish new chiral centers on the butanal side chain. Subsequent transformations can then build upon this initial stereocontrol to construct complex chiral targets.

Moreover, pyrazole-containing chiral auxiliaries can be employed to direct stereoselective reactions at other parts of a molecule. rsc.org The synthesis of chiral pyrazole derivatives has been achieved through various methods, including the use of chiral amines and the alkylation of N-H pyrazoles with chiral alcohols. rsc.org The development of asymmetric syntheses of pyrazoles and pyrazolones often employs the reactivity of pyrazolin-5-one derivatives.

Table 2: Strategies for Introducing Chirality with Pyrazole-Containing Molecules

| Strategy | Description | Example |

|---|---|---|

| Asymmetric Catalysis | Use of a chiral catalyst to induce enantioselectivity in a reaction involving the pyrazole precursor. | Asymmetric reduction of a ketone derived from the butanal to a chiral alcohol. |

| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to the pyrazole-containing molecule to direct a subsequent stereoselective reaction. | Use of a chiral amine to form a chiral imine intermediate from the butanal. |

| Starting from Chiral Precursors | Incorporating a pyrazole moiety into a molecule that is already chiral. | Reaction of a chiral hydrazine (B178648) with a dicarbonyl compound to form a chiral pyrazole. |

| Resolution | Separation of a racemic mixture of a chiral pyrazole derivative. | Classical resolution using a chiral resolving agent or chiral chromatography. |

Viii. Future Research Trajectories and Challenges for 4 1,3 Dimethyl 1h Pyrazol 5 Yl Butanal Research

Emerging Synthetic Innovations and Methodologies

The synthesis of functionalized pyrazoles is moving beyond traditional batch methods towards more efficient, safer, and scalable technologies. For 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal, future synthetic strategies will likely incorporate advanced approaches such as flow chemistry, photocatalysis, and electrosynthesis to improve efficiency and access novel chemical space.

Flow Chemistry Applications

Flow chemistry has emerged as a powerful alternative to conventional batch synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. galchimia.com Although specific flow syntheses for this compound are not yet prevalent, established methods for other pyrazole (B372694) derivatives provide a clear roadmap.

Continuous-flow processes can significantly reduce reaction times and improve yields. For instance, a two-step flow process for pyrazole synthesis from acetophenones has been demonstrated to be a general, high-yielding method applicable to a wide range of substrates. galchimia.com Similarly, multistep telescoped processes in flow have been developed for the synthesis of 3,5-disubstituted pyrazoles without the need to isolate intermediates. rsc.orgrsc.org One of the key advantages is the ability to safely handle hazardous reagents or intermediates, as only small quantities are present in the reactor at any given time. nih.gov This is particularly relevant for syntheses involving energetic intermediates like diazoalkanes, which can be used in [3+2] cycloadditions to form the pyrazole ring. nih.gov

Future research could adapt these principles to develop a continuous-flow assembly line for this compound and its derivatives, integrating synthesis, purification, and in-line analysis to accelerate optimization and production. galchimia.comnih.gov

| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Reaction Time | Hours to days | Minutes to hours nih.govmdpi.com |

| Scalability | Often challenging, requires process redesign | Easier to scale by extending operation time or using larger reactors galchimia.com |

| Safety | Higher risk with hazardous reagents/exothermic reactions | Enhanced safety due to small reaction volumes and superior heat/mass transfer nih.gov |

| Control | Limited control over temperature and mixing gradients | Precise control over temperature, pressure, and residence time galchimia.com |

| Reproducibility | Can be variable between batches | High reproducibility and consistency galchimia.com |

Photocatalysis and Electrosynthesis

Visible-light photocatalysis and electrosynthesis represent green and sustainable approaches for chemical transformations. rsc.orgmdpi.com These methods utilize light or electricity to drive reactions, often under mild conditions, and can unlock unique reaction pathways not accessible through traditional thermal methods.

Photocatalysis: Research has demonstrated the functionalization of pyrazole rings using various photocatalytic systems, including metal-based catalysts, organic dyes, and electron-donor-acceptor complexes. rsc.org For a molecule like this compound, photocatalysis could be employed for C-H functionalization of the pyrazole ring or for transformations involving the butanal side chain. Visible light photoredox catalysis has been successfully used to synthesize polysubstituted pyrazoles from hydrazine (B178648) and Michael acceptors in the presence of air, showcasing a mild and selective route. organic-chemistry.org

Electrosynthesis: Electrochemical methods offer an alternative, reagent-free way to achieve oxidation or reduction. The electrosynthesis of functionalized pyrazoles, such as 4-bromopyrazoles, has been carried out effectively via anodic oxidation. mdpi.com This approach avoids the use of stoichiometric chemical oxidants, reducing waste. Future work could explore the electrooxidative coupling of the pyrazole core of this compound with other nucleophiles or the electrochemical reduction of its aldehyde group.

Advanced Mechanistic Probes and Real-time Monitoring

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future research on this compound will benefit from advanced analytical techniques that allow for real-time monitoring of reaction kinetics and the detection of transient intermediates.

Kinetic and mechanistic studies of pyrazole formation have revealed complex pathways that were not previously understood. nih.govrsc.org For example, metal-mediated pyrazole synthesis has been investigated to understand the intricacies of N-N bond formation, showing that the first of two oxidation steps is rate-limiting. nih.govrsc.orgumn.edu Techniques such as in-situ NMR spectroscopy, mass spectrometry, and infrared spectroscopy can provide snapshots of the reacting mixture over time.

Furthermore, the integration of these analytical tools with flow chemistry setups allows for high-throughput experimentation and rapid data acquisition, accelerating the elucidation of complex reaction networks. galchimia.com Quantum chemical computations and kinetic simulations can complement experimental data to provide a holistic view of the reaction landscape, as demonstrated in studies of pyrazole reactions with ozone. researchgate.netrsc.org Applying these combined experimental and computational approaches will be essential for unraveling the mechanisms governing the synthesis and subsequent reactions of this compound.

Novel Derivatization Pathways and Scaffold Diversity

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. nih.govnih.gov The dual functionality of this compound—the aromatic pyrazole ring and the reactive aldehyde group—makes it an excellent starting point for creating diverse molecular libraries.

The aldehyde group is a versatile handle for a wide array of chemical transformations, including:

Reductive amination to form various amines.

Wittig and related olefination reactions to introduce carbon-carbon double bonds.

Condensation reactions with active methylene (B1212753) compounds or hydrazines to form new heterocyclic rings. mdpi.com

Oxidation to a carboxylic acid, which can then be converted to esters, amides, or other acid derivatives. researchgate.net

Reduction to a primary alcohol.

Simultaneously, the pyrazole ring itself can be functionalized. While the C4 position is substituted, electrophilic substitution could potentially occur at other positions depending on the reaction conditions. The Vilsmeier-Haack reaction, for example, is a known method for introducing a formyl group at the C4 position of pyrazoles, highlighting the ring's reactivity. nih.gov Future work will undoubtedly explore multicomponent reactions and "one-pot" procedures to construct complex molecules from simple precursors in a single step, a strategy already proven effective for other pyrazole systems. mdpi.comias.ac.in

| Functional Group | Reaction Type | Potential Products | Key Reagents/Conditions |

|---|---|---|---|

| Aldehyde (-CHO) | Reductive Amination | Substituted Amines | R₂NH, NaBH(OAc)₃ or H₂, Pd/C |

| Wittig Reaction | Alkenes | Ph₃P=CHR | |

| Knoevenagel Condensation | α,β-Unsaturated Compounds | CH₂(CN)₂, Piperidine | |

| Oxidation | Carboxylic Acid | KMnO₄, CrO₃ | |

| Pyrazole Ring | C-H Functionalization | Substituted Pyrazoles | Photocatalysis, Electrosynthesis rsc.orgmdpi.com |

| Cyclocondensation | Fused Heterocycles nih.gov | Multifunctional Reagents |

Development of Structure-Reactivity Relationships in Novel Transformations

Understanding how molecular structure influences chemical reactivity is a fundamental goal of chemistry. For pyrazole derivatives, this relationship can be complex due to factors like tautomerism and the electronic properties of substituents on the ring. mdpi.com Systematic studies on this compound and its derivatives will be crucial for developing predictive models of their behavior in novel transformations.

Structure-activity relationship (SAR) studies are common in medicinal chemistry, but the same principles apply to reactivity. mdpi.comnih.govnih.gov By synthesizing a library of analogues of this compound with varied substituents on the pyrazole ring (e.g., electron-donating or electron-withdrawing groups) and observing their performance in a specific reaction, researchers can build a comprehensive picture of electronic and steric effects. For instance, studies on other pyrazoles have explored how different N-substitutions or modifications at the 3 and 5 positions impact inhibitory activity against enzymes, a concept that can be extended to chemical reactivity. nih.gov

Future challenges include quantifying these relationships to create predictive algorithms for reaction outcomes. This involves correlating experimentally determined reaction rates and yields with calculated molecular descriptors (e.g., electrostatic potential, frontier molecular orbital energies). Such quantitative structure-reactivity relationship (QSRR) models would be invaluable for designing more efficient synthetic routes and for the rational design of new pyrazole-based molecules with desired properties.

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing 4-(1,3-Dimethyl-1H-pyrazol-5-yl)butanal?

Answer:

The synthesis of pyrazole derivatives like this compound typically involves multi-step routes. A general approach includes:

Pyrazole Core Formation : Cyclocondensation of hydrazines with diketones or β-keto aldehydes under reflux conditions (e.g., ethanol/HCl) to form the pyrazole ring .

Functionalization : Alkylation or substitution reactions to introduce the butanal side chain. For example, nucleophilic substitution at the pyrazole C5 position using 4-bromobutanal in the presence of a base like K₂CO₃ .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) to isolate the product .

Key considerations: Reaction yields (60–85%) depend on steric hindrance from the 1,3-dimethyl groups and the electrophilicity of the aldehyde precursor.

Advanced: How can molecular docking elucidate the biological target interactions of this compound?

Answer:

Computational tools like AutoDock Vina ( ) enable prediction of binding modes:

- Grid Parameterization : Define binding pockets (e.g., enzyme active sites) using crystallographic data (PDB files).

- Scoring Function : Assess binding affinity via the Vina scoring function, which incorporates terms for hydrogen bonding, hydrophobic effects, and torsional strain .

- Validation : Compare docking poses with experimental SAR data (e.g., IC₅₀ values from enzymatic assays) .

Example: If the compound inhibits cytochrome P450, docking into the heme-binding pocket (PDB: 1W0E) can identify key interactions (e.g., π-π stacking with phenylalanine residues).

Basic: What spectroscopic techniques are critical for structural characterization?

Answer:

- NMR Spectroscopy :

- X-ray Crystallography : SHELX suite ( ) refines crystal structures; metrics like R-factor (<0.05) and data-to-parameter ratio (>15:1) ensure reliability .

- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C=N (~1600 cm⁻¹) confirm functional groups .

Advanced: How to resolve discrepancies between crystallographic data and computational models?

Answer:

Validation Metrics :

- Compare SHELX-refined bond lengths/angles (e.g., C-C: 1.54 Å) with density functional theory (DFT)-optimized geometries .

- Analyze residual electron density maps to detect model errors.

Dynamic Effects : Molecular dynamics simulations (e.g., AMBER) account for conformational flexibility absent in static crystallographic models .

Experimental Cross-Check : Validate docking poses with mutagenesis studies (e.g., alanine scanning of binding site residues) .

Basic: What biological activities are reported for structurally similar pyrazole derivatives?

Answer:

- Antimicrobial Activity : 1-Phenyl-3-aryl pyrazoles show MIC values of 8–32 µg/mL against S. aureus .

- Enzyme Inhibition : Pyrazole-carboxamides target cyclooxygenase-2 (COX-2) with IC₅₀ < 1 µM .

- Neuroactive Potential : Azetidine-pyrazole hybrids modulate GABA receptors (Ki ~50 nM) .

Note: Specific data for this compound require targeted assays.

Advanced: What strategies enhance the compound’s stability during storage and experiments?

Answer:

- Storage Conditions :

- Stabilizing Agents : Add antioxidants (0.1% BHT) or chelators (EDTA) to buffer solutions .

- Analytical Monitoring : Track degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced: How to establish structure-activity relationships (SAR) for this compound?

Answer:

Substituent Variation :

- Compare analogs with different alkyl groups (e.g., methyl vs. ethyl at C1/C3) to assess steric effects .

- Replace the aldehyde with carboxylic acid to evaluate electronic impacts on reactivity.

Biological Assays :

Computational Correlation : QSAR models link logP values (<2.5) with membrane permeability .

Basic: What safety protocols apply when handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.